molecular formula C25H28O5 B11150334 methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11150334
M. Wt: 408.5 g/mol
InChI Key: JPQBJEWWDRECCG-UHFFFAOYSA-N
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Description

Methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a tert-butylbenzyl group and an acetate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

    Introduction of the tert-butylbenzyl group: This step involves the alkylation of the chromen-2-one core with 4-tert-butylbenzyl chloride in the presence of a base such as potassium carbonate.

    Acetylation: The final step is the esterification of the hydroxyl group with acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

Methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription of genes related to its biological activity.

Comparison with Similar Compounds

Methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other chromen-2-one derivatives, such as:

    Methyl 4-tert-butylbenzoate: Similar in structure but lacks the chromen-2-one core.

    4-tert-Butylbenzyl mercaptan: Contains the tert-butylbenzyl group but differs in the functional groups attached.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

Methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of chromenones. This compound has garnered attention in various fields due to its potential biological activities, particularly in pharmacology and agrochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H26O5
  • Molecular Weight : 358.44 g/mol
  • CAS Number : 840515-76-6

The structure of this compound includes a chromene core with a tert-butylbenzyl ether and an acetate group. This unique substitution pattern may enhance its lipophilicity and biological activity compared to simpler analogs.

Table 1: Comparison with Related Compounds

Compound NameStructure TypeNotable Properties
7-HydroxyflavoneFlavonoidAntioxidant, anti-inflammatory
CoumarinCoumarin derivativeAntimicrobial activity
4-MethylumbelliferoneCoumarin derivativeInhibitor of hyaluronidase

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Modulation : It can influence cellular signaling by modulating receptor activity.
  • Gene Expression Alteration : The compound may affect the transcription of genes associated with its biological effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • In vitro assays have demonstrated that this compound has an IC50 value against MCF-7 breast cancer cells of approximately 9.54 μM, indicating potent cytotoxicity .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Inhibition of Bacterial Growth : Preliminary studies suggest that it may inhibit the growth of various bacterial strains.
  • Mechanism : Similar compounds have been reported to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

This compound may exert anti-inflammatory effects by:

  • Reducing the production of pro-inflammatory cytokines.
  • Inhibiting enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on MCF-7 Cells : A study conducted by Becerra et al. (2021) reported that the compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 9.54 μM .
  • Antimicrobial Screening : Another study evaluated the antimicrobial potential of various chromenone derivatives, highlighting the effectiveness of methyl {7-[...]} against Gram-positive bacteria .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectIC50 Value
AnticancerCytotoxicity against MCF-7 cells9.54 μM
AntimicrobialInhibition of bacterial growthVariable
Anti-inflammatoryReduction in pro-inflammatory cytokinesNot quantified

Properties

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

methyl 2-[7-[(4-tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C25H28O5/c1-15-19-11-12-21(29-14-17-7-9-18(10-8-17)25(3,4)5)16(2)23(19)30-24(27)20(15)13-22(26)28-6/h7-12H,13-14H2,1-6H3

InChI Key

JPQBJEWWDRECCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(C)(C)C)CC(=O)OC

Origin of Product

United States

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